molecular formula C19H22N6O3S B2356679 N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005291-94-0

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2356679
CAS RN: 1005291-94-0
M. Wt: 414.48
InChI Key: SDDSJZCUIFNJGO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

  • The compound 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, a derivative similar to the queried compound, exhibits selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential as an anticancer agent (Evren et al., 2019).

Antimicrobial Activity

  • Compounds similar to the queried chemical structure have been synthesized and tested for antimicrobial activity. They include novel tetrazoles clubbed with pyrimidine, demonstrating efficacy against bacteria and fungi (Bhoge et al., 2021).

Synthesis and Structural Characterization

  • Research has been conducted on synthesizing and characterizing structures related to the queried compound. For instance, derivatives of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, an analog, were synthesized and characterized, highlighting the importance of structural studies in understanding these compounds (Skladchikov et al., 2013).

Potential in Photodynamic Therapy

  • A zinc phthalocyanine derivative with similarities to the queried chemical structure shows potential for use in photodynamic therapy for cancer treatment due to its significant singlet oxygen quantum yield (Pişkin et al., 2020).

Role in Nucleotide Pyrophosphatase/Phosphodiesterase 1 Imaging

  • Carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, closely related to the queried compound, have been synthesized for potential use as PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (Gao et al., 2016).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-12-5-6-15(13(2)7-12)20-18(27)10-25-9-17(28-4)16(26)8-14(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSJZCUIFNJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

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